ethyl 2-acetamido-5-methoxy-1H-indole-3-carboxylate
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Overview
Description
ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and ethyl chloroformate.
Acetylation: The 5-methoxyindole undergoes acetylation using acetic anhydride in the presence of a base like pyridine to form 5-methoxy-1-acetylindole.
Esterification: The acetylated product is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.
Amidation: Finally, the ester is subjected to amidation with acetamide to yield ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-hydroxy-1H-indole-3-carboxylate.
Reduction: Formation of ethyl 2-(acetylamino)-5-methoxy-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[4-(ACETYLAMINO)PHENOXY]-2-METHYLPROPANOATE: Known for its potential anti-inflammatory and antidyslipidemic properties.
2-[(4-CHLOROBENZYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID: A thiazole derivative with various biological activities.
Uniqueness
ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE is unique due to its indole core structure, which is known for its versatility in medicinal chemistry. The presence of both acetylamino and methoxy groups further enhances its potential for diverse chemical modifications and biological activities.
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 2-acetamido-5-methoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(18)12-10-7-9(19-3)5-6-11(10)16-13(12)15-8(2)17/h5-7,16H,4H2,1-3H3,(H,15,17) |
InChI Key |
PQCUJHMYZLRGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)NC(=O)C |
Origin of Product |
United States |
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